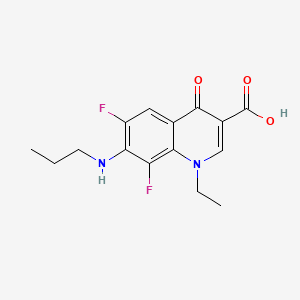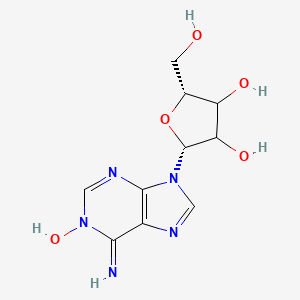![molecular formula C19H18N4OS B15283769 Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)
Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzyme active sites, leading to inhibition of enzyme activity. This is particularly relevant for enzymes like carbonic anhydrase and cholinesterase, where the compound can block the active site and prevent substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds also have a fused triazole-thiadiazole ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness
Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C19H18N4OS |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(1-phenoxyethyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS/c1-14(24-16-10-6-3-7-11-16)18-22-23-17(20-21-19(23)25-18)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
Clé InChI |
WVRFRSHREZIYPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN2C(=NN=C2S1)CCC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


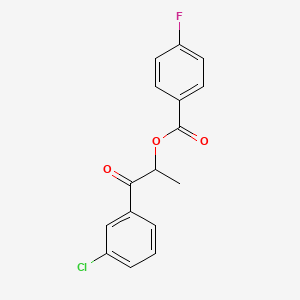

![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)
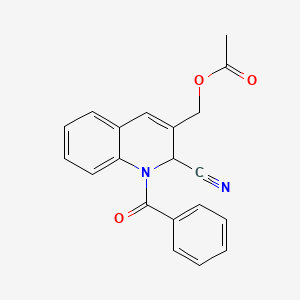
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)

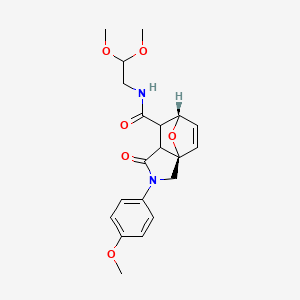
![2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15283751.png)
